molecular formula C14H13NO4S B1363175 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid CAS No. 37028-85-6

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B1363175
CAS RN: 37028-85-6
M. Wt: 291.32 g/mol
InChI Key: ZEUVKKKFDVRMIM-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C14H13NO4S . It has a molecular weight of 291.32 g/mol . The compound is also known by other names such as 4-(4-Methylphenylsulfonamido)benzoic acid and N-(4-Carboxyphenyl)-p-toluenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid consists of two aromatic rings connected by a sulfonyl group and an amino group . The dihedral angle between the aromatic rings is 35.47° . In the crystal structure, adjacent molecules are connected by pairs of O-H⋯O hydrogen bonds, forming head-to-head centrosymmetric dimers typical for carboxylic acids .

Scientific Research Applications

Pharmaceutical Research

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: is a compound that can be utilized in the development of new pharmaceutical drugs. Its structure is similar to that of sulfonamides, which are known for their antibacterial properties . This makes it a valuable starting point for synthesizing new medications that could potentially treat bacterial infections resistant to current antibiotics.

Proteomics

In proteomics, this compound can be used as a specialty product for research purposes . Its ability to interact with proteins through sulfonyl groups makes it a candidate for studying protein binding and activity, which is crucial for understanding disease mechanisms and developing targeted therapies.

Mechanism of Action

Target of Action

The primary target of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to decreased cell proliferation. This is particularly significant in cancer cells, where the Wnt signaling pathway is often overactive .

Pharmacokinetics

Its efficacy concentration ranges from 125-5 μM in DLD-1, SW480, and LS174T cultures , suggesting that it has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This occurs due to the degradation of β-catenin, which disrupts the Wnt signaling pathway and decreases cell proliferation .

properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUVKKKFDVRMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340085
Record name 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

CAS RN

37028-85-6
Record name 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 190.5 g (1 mole) of 4-toluenesulfonyl chloride in 300 ml of i-propyl ether is added dropwise at 20-30° C. to one of 252 g (3 mole) of sodium bicarbonate and 139.1 g (1 mole) of 4-aminobenzoic acid in 2.5 l of water. The mixture is stirred vigorously for 2-4 hours, until the sulfonyl chloride has been consumed. The aqueous solution is separated off and then adjusted to pH 1 with concentrated hydrochloric acid, and the precipitate is taken up in propyl acetate. The extract is washed 2× with 2N hydrochloric acid and 1× with water, dried over sodium sulfate and evaporated. 240 g (82.5% of theory) of N-(4-carboxyphenyl)-4-toluenesulfonamide are obtained.
Quantity
190.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
139.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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